CYP2C9-Specific Formation Kinetics: 3-Hydroxyibuprofen as a Selective Biomarker
In human liver microsomes, the high-affinity enzyme class for S-ibuprofen 3-hydroxylation exhibits a Vmax of 892 ± 630 pmol/min/mg and a Km of 21 ± 6 µM, whereas 2-hydroxylation shows a lower Vmax (566 ± 213 pmol/min/mg) and higher Km (38 ± 13 µM) [1]. cDNA expression studies confirm that CYP2C9 uniquely favors S-3-hydroxyibuprofen formation, while CYP2C8 preferentially catalyzes R-2-hydroxyibuprofen formation [1]. Sulfaphenazole, a selective CYP2C9 inhibitor, competitively inhibits 3-hydroxylation of S-ibuprofen with a Ki of 0.07 ± 0.04 µM, compared to a Ki of 0.12 ± 0.05 µM for 2-hydroxylation, underscoring the tighter coupling of 3-hydroxylation to CYP2C9 activity [1].
| Evidence Dimension | Enzymatic formation kinetics (Vmax, Km) and CYP isoform selectivity |
|---|---|
| Target Compound Data | S-3-hydroxyibuprofen: Vmax = 892 ± 630 pmol/min/mg, Km = 21 ± 6 µM; CYP2C9 favored |
| Comparator Or Baseline | S-2-hydroxyibuprofen: Vmax = 566 ± 213 pmol/min/mg, Km = 38 ± 13 µM; CYP2C8 favored R-form |
| Quantified Difference | 3-Hydroxylation Vmax is ~58% higher than 2-hydroxylation for S-ibuprofen; CYP2C9 selectivity for 3-OH is exclusive, while 2-OH is formed by both CYP2C8 and CYP2C9 |
| Conditions | Human liver microsomes (N=4); cDNA-expressed CYP2C9 and CYP2C8 |
Why This Matters
This differential kinetic profile and exclusive CYP2C9 dependency establishes 3-hydroxyibuprofen as a specific biomarker for CYP2C9 activity, critical for pharmacogenomic studies and drug-drug interaction assessments where 2-hydroxyibuprofen would confound results due to involvement of multiple CYPs.
- [1] Hamman MA, Thompson GA, Hall SD. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C. Biochem Pharmacol. 1997 Jul 1;54(1):33-41. doi: 10.1016/s0006-2952(97)00143-3. PMID: 9296349. View Source
